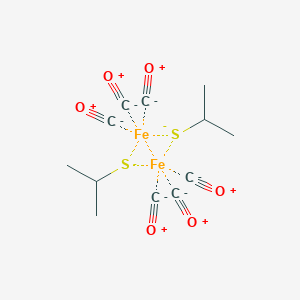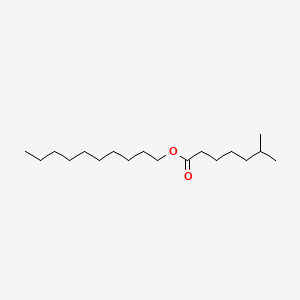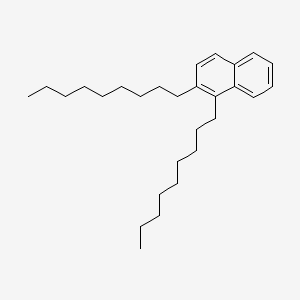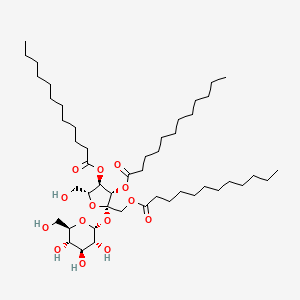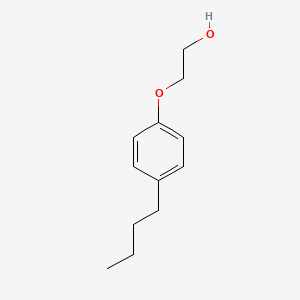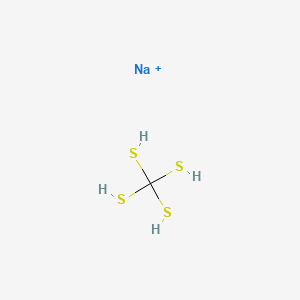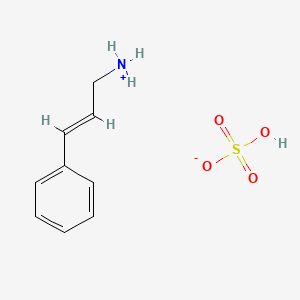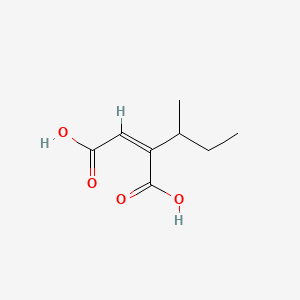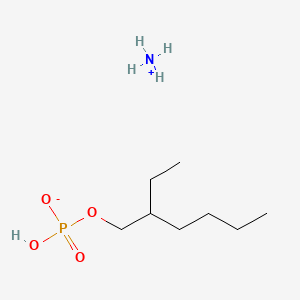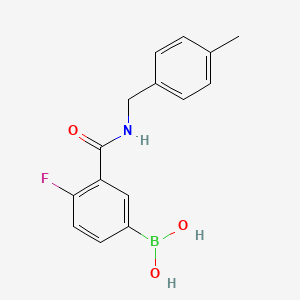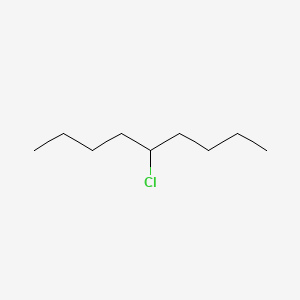
5-Chlorononane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chlorononane: is an organic compound with the molecular formula C9H19Cl . It is a chlorinated alkane, specifically a nonane derivative where a chlorine atom is substituted at the fifth carbon position. This compound is part of the broader class of haloalkanes, which are known for their diverse applications in organic synthesis and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Chlorononane can be synthesized through the chlorination of nonane. The process typically involves the use of chlorine gas (Cl2) under ultraviolet light or heat to initiate the radical substitution reaction. The reaction proceeds as follows: [ \text{C9H20} + \text{Cl2} \rightarrow \text{C9H19Cl} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the chlorination process is carried out in large reactors where nonane is exposed to chlorine gas under controlled conditions. The reaction is monitored to ensure the selective substitution at the fifth carbon position, minimizing the formation of other isomers .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chlorononane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions include:
Nucleophilic Substitution (SN1 and SN2): The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or cyanide ions (CN-).
Elimination Reactions (E1 and E2): Under basic conditions, this compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include alcohols, ethers, or nitriles.
Elimination Reactions: The major product is typically 5-nonene.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chlorononane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various functionalized compounds.
Biology and Medicine:
Industry: In the industrial sector, this compound is utilized in the production of surfactants, lubricants, and plasticizers. Its reactivity makes it a valuable component in the manufacture of specialty chemicals .
Wirkmechanismus
The mechanism of action of 5-Chlorononane in chemical reactions involves the cleavage of the carbon-chlorine bond. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the base abstracts a proton from a carbon adjacent to the chlorine-bearing carbon, resulting in the formation of a double bond and the release of a chloride ion .
Vergleich Mit ähnlichen Verbindungen
- 1-Chlorononane
- 2-Chlorononane
- 3-Chlorononane
- 4-Chlorononane
Comparison: 5-Chlorononane is unique among its isomers due to the position of the chlorine atom, which influences its reactivity and the types of reactions it undergoes. For example, 1-Chlorononane may exhibit different reactivity patterns in nucleophilic substitution and elimination reactions due to the primary carbon position of the chlorine atom. Similarly, the physical properties such as boiling points and densities may vary among these isomers .
Eigenschaften
CAS-Nummer |
28123-70-8 |
|---|---|
Molekularformel |
C9H19Cl |
Molekulargewicht |
162.70 g/mol |
IUPAC-Name |
5-chlorononane |
InChI |
InChI=1S/C9H19Cl/c1-3-5-7-9(10)8-6-4-2/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
GHLDSOWZIOPMTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


